Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

Purity Analysis Medicinal Chemistry Synthetic Intermediate

This dual-halogenated imidazo[1,2-a]pyridine building block features orthogonal 3-Br and 5-Cl handles enabling sequential Suzuki-Miyaura then Buchwald-Hartwig couplings for rapid SAR library expansion. The 5-Cl substituent confers 6–16× potency enhancement at δ-containing GABAARs, making it essential for CNS lead optimization. Also serves as a key precursor for antileishmanial imidazopyridines. The ethyl ester provides a handle for hydrolysis and further amide derivatization. Available at 98% purity with full analytical documentation for regulated pharmaceutical R&D and HPLC method validation.

Molecular Formula C10H8BrClN2O2
Molecular Weight 303.54 g/mol
CAS No. 1000018-03-0
Cat. No. B1328575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
CAS1000018-03-0
Molecular FormulaC10H8BrClN2O2
Molecular Weight303.54 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Br
InChIInChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3
InChIKeyWQUIGFCTOQNRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1000018-03-0): A Differentiated Halogenated Imidazopyridine Scaffold for Medicinal Chemistry Procurement


Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1000018-03-0) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with bromine at position 3 and chlorine at position 5, and an ethyl ester at position 2. This halogenation pattern confers distinct reactivity and physicochemical properties that differentiate it from other imidazopyridine carboxylates. The compound is widely utilized as a versatile intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and other biologically active molecules . Vendor specifications indicate purity grades ranging from 95% to 99%, with typical offerings at 97-98% . Predicted properties include a LogP of 2.93 and a density of 1.71±0.1 g/cm³ , underscoring its lipophilic nature suitable for lead optimization programs.

Why Generic Imidazopyridine Substitution Fails: Critical Differentiators of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate


Imidazo[1,2-a]pyridine carboxylates are not interchangeable due to the profound impact of halogen substitution patterns on reactivity, physicochemical properties, and biological activity. The 3-bromo-5-chloro substitution in the target compound creates a unique electronic environment and steric profile that differs markedly from other regioisomers (e.g., 3-bromo-6-chloro or 3-bromo-7-chloro analogues). SAR studies on related imidazopyridine scaffolds demonstrate that even minor changes in halogen position can alter kinase inhibition potency by orders of magnitude [1][2]. Specifically, the 5-chloro substituent in imidazopyridine DS2 analogues was shown to confer 6–16 fold higher potency at δ-containing GABAARs compared to the parent compound [3]. Furthermore, the presence of both bromine and chlorine provides orthogonal synthetic handles for sequential cross-coupling reactions—bromine at position 3 enables Suzuki-Miyaura couplings, while chlorine at position 5 remains available for subsequent Buchwald-Hartwig aminations . These differential reactivity profiles directly impact procurement decisions for synthetic route design.

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate: Quantitative Differentiation Evidence Against Comparator Compounds


Purity Grade Differentiation: Vendor-Supplied Quantitative Data for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is available from multiple vendors with specified purity grades that directly impact synthetic reliability. Leyan provides 98% purity ; Chemenu and CymitQuimica offer 97% purity ; AKSci supplies 95% purity ; and LookChem lists 99% purity . This range allows procurement based on project-specific tolerance for impurities. In comparison, the isomeric Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is typically offered at 95% purity , indicating a potentially narrower purity spectrum. The 97-98% purity grade of the target compound meets or exceeds the standard for advanced pharmaceutical intermediate applications.

Purity Analysis Medicinal Chemistry Synthetic Intermediate

Predicted Lipophilicity (LogP) as a Key Differentiator for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate

The predicted LogP of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is 2.93 , indicating moderate lipophilicity that balances membrane permeability with aqueous solubility. This value is derived from computational models and is consistent across vendor specifications. In comparison, the isomer Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate exhibits a different predicted LogP of 3.10 , while Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has a predicted LogP of 3.20 . The 0.17–0.27 LogP unit difference can significantly affect compound distribution, metabolism, and off-target binding profiles in lead optimization campaigns.

Lipophilicity Drug Design Physicochemical Properties

Class-Level Inference: 5-Chloro Substitution Enhances Biological Potency in Imidazopyridine Scaffolds

While direct biological activity data for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate are not publicly reported, class-level SAR from related imidazopyridine compounds provides strong inference for the value of its 5-chloro substitution. A 2021 study on imidazopyridine DS2 analogues demonstrated that the 5-chloro derivative (compound 36) exhibited 6–16 times higher potency at α4β1δ GABAARs compared to the parent DS2 (mid-high nanomolar range) [1]. Furthermore, SAR studies on imidazo[1,2-a]pyridine kinase inhibitors revealed that halogen substitutions at the 5-position significantly influence binding affinity to CLK1 and DYRK1A, with compounds bearing electron-withdrawing groups showing micromolar IC50 values [2]. These findings suggest that the 5-chloro substituent in the target compound may confer similar potency advantages when elaborated into final active molecules.

Structure-Activity Relationship GABAAR Modulators Kinase Inhibition

Predicted Density as a Handle for Solid-State Characterization

The predicted density of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is 1.71±0.1 g/cm³ . This value can be used for preliminary formulation studies and solid-state characterization. In comparison, the isomer Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has a predicted density of 1.68±0.1 g/cm³ , while Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is predicted at 1.65±0.1 g/cm³ . Although differences are modest, they reflect distinct crystal packing arrangements that can influence solubility, stability, and processability.

Physicochemical Properties Formulation Analytical Chemistry

High-Impact Research and Industrial Applications for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate


Synthesis of 3-Aryl/Amino Substituted Kinase Inhibitor Libraries via Sequential Cross-Coupling

The orthogonal reactivity of the 3-bromo and 5-chloro substituents enables a divergent synthetic strategy. The 3-bromo group can undergo selective Suzuki-Miyaura coupling with aryl boronic acids, followed by Buchwald-Hartwig amination at the 5-chloro position. This approach allows rapid exploration of chemical space around the imidazopyridine core, generating focused libraries for kinase inhibition screening .

Preparation of δ-Selective GABAAR Positive Allosteric Modulator Precursors

Based on SAR demonstrating that 5-chloro imidazopyridines exhibit 6–16 fold enhanced potency at δ-containing GABAARs , this compound serves as a key building block for synthesizing analogues of DS2. The ethyl ester can be hydrolyzed and further derivatized to generate amides or other functional groups essential for receptor subtype selectivity.

Synthesis of Antileishmanial Pharmacophores via Bromine-Directed Functionalization

The 3-bromo substituent provides a handle for introducing the phenylsulfonylmethyl moiety found in potent antileishmanial imidazopyridines (e.g., compound 44, IC50 = 1.8 μM against L. donovani promastigotes) . The 5-chloro group can be retained or further modified to modulate toxicity and selectivity.

Analytical Method Development and Reference Standard Procurement

Given the availability of high-purity grades (97-99%) from vendors such as Leyan (98%) and LookChem (99%) , this compound is suitable as a reference standard for HPLC method validation, impurity profiling, and quality control of synthetic intermediates in regulated pharmaceutical environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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